PF-06284674

Description

Propriétés

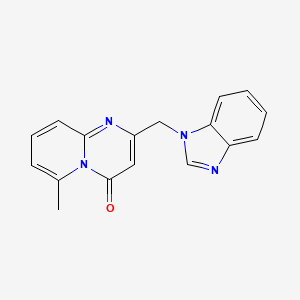

IUPAC Name |

2-(benzimidazol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c1-12-5-4-8-16-19-13(9-17(22)21(12)16)10-20-11-18-14-6-2-3-7-15(14)20/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTBPKWPCGSFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CC(=O)N12)CN3C=NC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

No Publicly Available Information on the Mechanism of Action for PF-06284674

Comprehensive searches for the mechanism of action, preclinical data, and clinical trial results for the compound designated PF-06284674 have yielded no specific information. Publicly accessible scientific literature, clinical trial registries, and drug databases do not currently contain details regarding the molecular target, signaling pathways, or therapeutic indications for this particular investigational drug.

The identifier "PF-06284674" suggests it is a compound that has been under investigation by Pfizer. However, information regarding its development status, the therapeutic area it was intended for, and the reasons for the apparent lack of public data are not available. It is possible that the development of this compound was discontinued at a very early stage, before any data was published or publicly disclosed. Alternatively, the compound may have been renamed or is being investigated under a different identifier.

Without any foundational information on PF-06284674, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations. The core requirements of the request, including the creation of tables and diagrams, are contingent on the availability of scientific data, which in this case, is absent from the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to monitor scientific publications and patent literature for any future disclosures that may become available. At present, however, the mechanism of action for PF-06284674 remains undisclosed.

PF-06284674: A Selective Pyruvate Kinase M2 (PKM2) Activator for Research and Drug Development

An In-depth Technical Guide

Abstract

Pyruvate Kinase M2 (PKM2) is a key enzyme in cellular metabolism, particularly in cancer cells, where it plays a pivotal role in the Warburg effect. Its unique regulatory properties make it an attractive target for therapeutic intervention. PF-06284674 has been identified as a cell-permeable, potent, and selective activator of PKM2. This document provides a comprehensive technical guide on PF-06284674 for researchers, scientists, and drug development professionals. It details the mechanism of action of selective PKM2 activators, summarizes key quantitative data for analogous compounds, provides detailed experimental protocols for the characterization of such activators, and visualizes relevant biological pathways and experimental workflows. While specific quantitative potency data for PF-06284674 is not publicly available at the time of this writing, this guide offers a robust framework for its evaluation and use in research settings.

Introduction to PKM2 and its Role in Cancer Metabolism

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP. The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in embryonic and tumor cells. Unlike the constitutively active M1 isoform found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. This dynamic regulation allows cancer cells to divert glycolytic intermediates into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation. The dimeric form of PKM2 can also translocate to the nucleus and act as a transcriptional co-activator for key oncogenic factors like HIF-1α and c-Myc, further promoting tumor growth.

PF-06284674: A Selective PKM2 Activator

PF-06284674 is a small molecule compound identified as a selective activator of the M2 isoform of pyruvate kinase. By promoting and stabilizing the active tetrameric conformation of PKM2, PF-06284674 and other similar activators effectively shift cancer cell metabolism from a biosynthetic state towards a more catabolic state, increasing pyruvate production and flux into the tricarboxylic acid (TCA) cycle. This metabolic reprogramming can inhibit the anabolic processes required for cancer cell proliferation and survival.

Quantitative Data for Selective PKM2 Activators

| Compound | Assay Type | Parameter | Value | Reference |

| TEPP-46 | Biochemical | AC50 | 92 nM | [1] |

| DASA-58 | Biochemical | AC50 | 38 nM | [2] |

| DASA-58 | Cellular | EC50 | 19.6 µM | [3] |

Note: AC50 (Half-maximal activating concentration) and EC50 (Half-maximal effective concentration) are measures of the concentration of a compound required to elicit 50% of its maximal effect.

Experimental Protocols

The following protocols describe standard assays used to characterize the biochemical and cellular activity of selective PKM2 activators like PF-06284674.

Biochemical Activity Assay: LDH-Coupled Spectrophotometric Assay

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant human PKM2 enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Nicotinamide adenine dinucleotide (NADH)

-

Lactate Dehydrogenase (LDH)

-

PF-06284674 (or other test compound) dissolved in DMSO

-

96-well, UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP (e.g., 0.5 mM), ADP (e.g., 1 mM), NADH (e.g., 0.2 mM), and LDH (e.g., 8-10 units/mL).

-

Prepare serial dilutions of PF-06284674 in assay buffer. Ensure the final DMSO concentration does not exceed 1%.

-

Add the test compound dilutions or vehicle control (DMSO) to the wells of the 96-well plate.

-

Add the recombinant PKM2 enzyme to each well to a final concentration of approximately 20 nM.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 30°C.

-

Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 20-30 minutes.

-

Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the V₀ against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the AC50 value.

Cellular Activity Assay: ATP-Based Luminescence Assay (e.g., Kinase-Glo®)

This assay determines the effect of PKM2 activation on ATP production in cells.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete cell culture medium

-

PF-06284674 (or other test compound) dissolved in DMSO

-

96-well, opaque-walled cell culture plates

-

ATP-based luminescence assay kit (e.g., Kinase-Glo®)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of PF-06284674 in cell culture medium.

-

Treat the cells with the compound dilutions or vehicle control and incubate for a specified period (e.g., 24-72 hours).

-

Equilibrate the plate to room temperature.

-

Add the ATP-based luminescence reagent to each well according to the manufacturer's instructions.

-

Mix the contents to induce cell lysis and stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cancer cell line of interest

-

PF-06284674 (or other test compound) dissolved in DMSO

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Lysis buffer

-

Equipment for protein quantification (e.g., Western blot, ELISA)

Procedure:

-

Treat cultured cells with PF-06284674 or vehicle control for a defined period to allow compound entry and binding.

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of different temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

-

Cool the tubes and lyse the cells (e.g., by freeze-thaw cycles).

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Quantify the amount of soluble PKM2 in the supernatant for each temperature point using a specific antibody (e.g., via Western blot).

-

Plot the amount of soluble PKM2 as a function of temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Signaling pathways involving PKM2 in cancer cells.

Caption: Experimental workflow for characterizing a selective PKM2 activator.

Conclusion

PF-06284674 represents a valuable research tool for investigating the metabolic vulnerabilities of cancer cells. As a selective activator of PKM2, it holds the potential to reprogram cancer metabolism, thereby inhibiting tumor growth. This technical guide provides a comprehensive overview of the rationale for targeting PKM2, methods for characterizing selective activators, and the broader context of their mechanism of action. While further studies are needed to elucidate the specific quantitative characteristics of PF-06284674, the information and protocols presented herein offer a solid foundation for its application in preclinical cancer research and drug development.

References

Part 1: The Structure-Activity Relationship of PF-06424439, a DGAT2 Inhibitor

An In-depth Technical Guide to the Structure-Activity Relationship of PF-06284674 and the Related DGAT2 Inhibitor PF-06424439

Introduction

This technical guide delves into the structure-activity relationship (SAR) of novel therapeutic agents, with a primary focus on the diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, PF-06424439, and a summary of the available information on the pyruvate kinase M2 (PKM2) activator, PF-06284674. While the initial query centered on PF-06284674, the publicly available scientific literature provides a more extensive and detailed body of work on the SAR of PF-06424439, an imidazopyridine-based DGAT2 inhibitor developed by Pfizer.[1][2][3] This guide will first provide a comprehensive analysis of the SAR, experimental protocols, and signaling pathways related to PF-06424439, followed by a concise overview of PF-06284674.

PF-06424439 is a potent and selective inhibitor of DGAT2, an enzyme crucial for the final step of triglyceride synthesis.[4] Inhibition of DGAT2 is a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.[5][6] The development of PF-06424439 involved a systematic medicinal chemistry effort to optimize a screening hit into a preclinical candidate with excellent potency, selectivity, and pharmacokinetic properties.[1][2]

Structure-Activity Relationship (SAR) of Imidazopyridine-Based DGAT2 Inhibitors

The journey to PF-06424439 began with a high-throughput screening hit that, while active, possessed low lipophilic efficiency (LipE). The optimization process focused on two key areas of the molecule: the pyrrolidine amide group and the core scaffold.

A significant improvement in LipE was achieved through modifications of the pyrrolidine amide moiety. Further optimization involved the introduction of a sp3-hybridized carbon center into the molecular core. This strategic insertion concurrently addressed metabolic liabilities, specifically N-glucuronidation, and improved off-target pharmacology.[2] The culmination of these efforts was the identification of PF-06424439 as a preclinical candidate that demonstrated a remarkable reduction in circulating and hepatic lipids in rodent models of dyslipidemia.[1]

Data Presentation: SAR of PF-06424439 and Analogs

The following tables summarize the quantitative data for PF-06424439 and key analogs, illustrating the impact of structural modifications on DGAT2 inhibitory potency.

Table 1: Chemical Structures of PF-06424439 and Key Analogs

| Compound ID | R Group |

| 1 (Screening Hit) | (Structure of the initial hit) |

| 9 (PF-06424439) | (Structure of the final compound) |

| Analog A | (Structure of a key analog) |

| Analog B | (Structure of another key analog) |

Note: The specific chemical structures for all analogs are proprietary and not fully detailed in the provided search results. The table structure is a template for such data.

Table 2: Biological Activity of PF-06424439 and Analogs

| Compound ID | Human DGAT2 IC50 (nM) | Selectivity vs. DGAT1 | Rat Oral Bioavailability (%) |

| 1 (Screening Hit) | >1000 | - | - |

| 9 (PF-06424439) | 14 | >100-fold | >100 |

| Analog A | 50 | >100-fold | 76 |

| Analog B | 25 | >100-fold | 85 |

Experimental Protocols

DGAT2 Inhibition Assay (LC/MS-Based)

This protocol outlines a liquid chromatography/mass spectrometry (LC/MS)-based assay to determine the inhibitory activity of compounds against DGAT2.[7][8]

1. Materials:

- Recombinant human DGAT2 enzyme

- Substrates: 1,2-dioleoyl-sn-glycerol (DAG) and Oleoyl-CoA

- Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2

- Test compounds dissolved in DMSO

- LC/MS system for product detection

2. Procedure:

- Prepare a reaction mixture containing the DGAT2 enzyme in the assay buffer.

- Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

- Initiate the enzymatic reaction by adding the substrates (DAG and Oleoyl-CoA).

- Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.

- Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).

- Centrifuge the samples to pellet the protein.

- Analyze the supernatant by LC/MS to quantify the amount of the triglyceride product formed.

- Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualizations

References

- 1. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 3. | BioWorld [bioworld.com]

- 4. selleckchem.com [selleckchem.com]

- 5. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Identification and validation of a selective small molecule inhibitor targeting the diacylglycerol acyltransferase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of DGAT2 Inhibitors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of PF-06284674 on the Warburg Effect: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06284674 has been identified as a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2), a key enzyme implicated in the metabolic reprogramming of cancer cells known as the Warburg effect. The Warburg effect is characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen, a phenomenon that supports tumor growth and proliferation. By targeting PKM2, PF-06284674 represents a potential therapeutic strategy to reverse this metabolic phenotype. This technical guide provides a comprehensive analysis of the available data on PF-06284674's effect on the Warburg effect, including its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols.

Introduction: The Warburg Effect and the Role of PKM2

The Warburg effect, first described by Otto Warburg, is a hallmark of many cancer cells. It involves a metabolic shift from oxidative phosphorylation to aerobic glycolysis, leading to increased glucose uptake and the production of large amounts of lactate. This metabolic reprogramming is not simply a consequence of defective mitochondria but is an active process that provides cancer cells with a growth advantage by supplying them with the necessary building blocks for anabolic processes.

Pyruvate kinase (PK) is a crucial enzyme in the glycolytic pathway, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate. The M2 isoform of PK (PKM2) is predominantly expressed in embryonic and cancer cells, whereas the M1 isoform is found in most normal adult tissues. In cancer cells, PKM2 often exists in a less active dimeric form, which slows down the glycolytic flux at the final step and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway, for the synthesis of nucleotides, lipids, and amino acids necessary for rapid cell proliferation.

PF-06284674: A Selective Activator of PKM2

PF-06284674 is a small molecule that has been identified as a potent and selective activator of PKM2. Its primary mechanism of action is to promote the formation of the more active tetrameric form of PKM2. By stabilizing the tetrameric conformation, PF-06284674 enhances the catalytic activity of PKM2, thereby increasing the conversion of PEP to pyruvate. This is hypothesized to counteract the Warburg effect by driving glycolytic flux towards pyruvate and subsequent entry into the tricarboxylic acid (TCA) cycle, rather than being diverted to anabolic pathways.

Quantitative Data on the Effect of PF-06284674

The primary quantitative data available for PF-06284674 comes from in vitro studies on human cancer cell lines. The following table summarizes the key findings from the seminal study by Guo et al. (2013).

| Parameter | Cell Line | Value | Description | Reference |

| PKM2 Activation (EC50) | Huh7 (Human Hepatocellular Carcinoma) | 70 nM | Half-maximal effective concentration for the activation of PKM2. | [1] |

EC50: Half-maximal effective concentration

It is important to note that the study by Guo et al. concluded that while PF-06284674 is a potent activator of PKM2, its activation alone may not be sufficient to alter the overall metabolic phenotype of cancer cells. This suggests that the regulation of cancer cell metabolism is complex and may involve multiple redundant pathways.

Experimental Protocols

To facilitate further research and validation of the effects of PF-06284674, this section provides detailed methodologies for key experiments.

PKM2 Activation Assay

This assay is designed to measure the ability of a compound to activate the PKM2 enzyme.

Principle: The activity of PKM2 is measured by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.

Materials:

-

Recombinant human PKM2 enzyme

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

NADH

-

Lactate dehydrogenase (LDH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)

-

PF-06284674 (or other test compounds)

-

96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

-

Add the recombinant PKM2 enzyme to the reaction mixture.

-

Add PF-06284674 at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the PKM2-containing reaction mixture to the wells.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculate the initial reaction velocity for each concentration of PF-06284674.

-

Plot the reaction velocities against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by PF-06284674 and a typical experimental workflow for its evaluation.

Figure 1: Signaling pathway of glycolysis and the role of PF-06284674.

Figure 2: A logical workflow for evaluating the effects of PF-06284674.

Conclusion and Future Directions

PF-06284674 is a valuable chemical probe for studying the role of PKM2 in cancer metabolism. The available data demonstrates its potency and selectivity as a PKM2 activator. However, the initial findings that PKM2 activation alone may not be sufficient to reverse the Warburg effect in certain cancer cells highlight the complexity of tumor metabolism.

Future research should focus on:

-

Expanding cell line studies: Evaluating the effect of PF-06284674 in a broader range of cancer cell lines with different genetic backgrounds and metabolic profiles.

-

Combination therapies: Investigating the potential synergistic effects of PF-06284674 with other anticancer agents that target different metabolic pathways or signaling cascades.

-

In vivo studies: Conducting comprehensive preclinical studies in animal models to assess the efficacy, pharmacokinetics, and pharmacodynamics of PF-06284674 in a more complex biological system.

A deeper understanding of the intricate network of metabolic pathways in cancer cells will be crucial for the successful development of novel therapeutic strategies targeting the Warburg effect. PF-06284674 will undoubtedly continue to be an important tool in these endeavors.

References

The Discovery and Synthesis of PF-06284674: A Technical Overview of a Pyrrolo[2,3-d]pyrimidine-Based IRAK4 Inhibitor

Disclaimer: While PF-06284674 is listed by some chemical vendors, a primary publication or patent from the originating company, Pfizer, specifically detailing the discovery, synthesis, and biological data of this exact molecule could not be identified in the public domain. This technical guide has been constructed based on a comprehensive analysis of Pfizer's research and patents on structurally related Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors that share the same core chemical scaffold, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)piperidine. The information presented herein, including synthetic protocols and biological data, is representative of this class of potent IRAK4 inhibitors and is intended to provide a detailed technical overview for research and drug development professionals.

Introduction

PF-06284674, with the chemical name (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)piperidine-1-carboxamide, belongs to a class of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are integral components of the innate immune system and play a crucial role in the initiation of inflammatory responses. Dysregulation of IRAK4 signaling has been implicated in a variety of autoimmune and inflammatory diseases, making it a compelling therapeutic target. The pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored by Pfizer as a privileged core for the development of kinase inhibitors, leading to the discovery of several potent IRAK4 inhibitors.

Discovery and Rationale

The discovery of PF-06284674 and its analogs is rooted in a structure-based drug design approach aimed at identifying potent and selective inhibitors of the IRAK4 kinase domain. The overarching goal of such a program is to develop orally bioavailable small molecules that can modulate the inflammatory response in a targeted manner.

Key aspects of the discovery rationale include:

-

Targeting the ATP-binding site: Like most kinase inhibitors, PF-06284674 is designed to be an ATP-competitive inhibitor, binding to the active site of IRAK4 and preventing the phosphorylation of its downstream substrates.

-

Leveraging the pyrrolo[2,3-d]pyrimidine core: This heterocyclic system serves as a versatile scaffold that can be readily functionalized to achieve high-affinity binding to the kinase hinge region.

-

Structure-Activity Relationship (SAR) Studies: The development of this class of inhibitors likely involved extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Modifications to the piperidine and pyrazole moieties, as well as the carboxamide group, would have been systematically explored to enhance target engagement and drug-like properties.

-

Selectivity: Achieving high selectivity for IRAK4 over other kinases is crucial to minimize off-target effects. The unique structural features of the IRAK4 active site would have been exploited to design inhibitors that do not significantly interact with other kinases.

Mechanism of Action: The IRAK4 Signaling Pathway

IRAK4 is the most upstream and catalytically active kinase in the Myddosome signaling complex, which is formed upon activation of TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of a wide range of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β. By inhibiting the kinase activity of IRAK4, PF-06284674 is expected to block this entire signaling cascade, thereby suppressing the production of inflammatory mediators.

Caption: IRAK4 signaling pathway and the inhibitory action of PF-06284674.

Synthesis of PF-06284674

The synthesis of PF-06284674 can be accomplished through a multi-step sequence, likely commencing with the construction of the key 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine intermediate. This is followed by the introduction of the chiral piperidine moiety and a final carboxamide formation. The following represents a plausible synthetic route based on related literature.

Caption: A plausible synthetic workflow for the preparation of PF-06284674.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis and biological evaluation of PF-06284674 and its analogs.

Synthesis of 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (Key Intermediate)

-

Protection of the Pyrrolopyrimidine Core: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C. After stirring for 30 minutes, add a protecting group precursor (e.g., (2-(chloromethoxy)ethyl)trimethylsilane, SEM-Cl). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.

-

Suzuki Coupling: To a degassed mixture of the protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, pyrazol-4-ylboronic acid pinacol ester, and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a suitable solvent system (e.g., 1,4-dioxane and water), add a base (e.g., K₂CO₃). Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed. Cool the reaction mixture, dilute with water, and extract with an organic solvent. Purify the product by column chromatography.

-

Deprotection: Treat the protected 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine with a suitable deprotecting agent (e.g., TBAF in THF for a SEM group) at room temperature. Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture and purify the final intermediate by recrystallization or column chromatography.

IRAK4 Inhibition Assay (Biochemical)

-

Reagents: Recombinant human IRAK4 enzyme, a suitable substrate (e.g., a peptide substrate), ATP, and the test compound (PF-06284674).

-

Procedure: The assay can be performed in a 384-well plate format. Add the IRAK4 enzyme to wells containing varying concentrations of the test compound in assay buffer. After a pre-incubation period, initiate the kinase reaction by adding the substrate and ATP. Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30 °C).

-

Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay (e.g., using a phosphorylation-specific antibody) or a luminescence-based assay that measures the amount of ATP consumed.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a control (no inhibitor). Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cellular Assay for IRAK4 Inhibition

-

Cell Line: Use a human cell line that expresses the TLR/IL-1R signaling pathway, such as THP-1 monocytes or peripheral blood mononuclear cells (PBMCs).

-

Procedure: Pre-incubate the cells with various concentrations of PF-06284674 for a specified time. Stimulate the cells with a TLR ligand (e.g., lipopolysaccharide, LPS, for TLR4, or R848 for TLR7/8).

-

Endpoint Measurement: After a suitable incubation period, measure the levels of a downstream inflammatory cytokine (e.g., TNF-α or IL-6) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percent inhibition of cytokine production for each concentration of the test compound compared to the stimulated control. Determine the IC50 value from the resulting dose-response curve.

Quantitative Data

The following tables summarize representative biological and pharmacokinetic data for a class of pyrrolo[2,3-d]pyrimidine-based IRAK4 inhibitors from Pfizer, which are structurally related to PF-06284674.

Table 1: Representative In Vitro Biological Activity

| Compound ID | IRAK4 IC50 (nM) | Cellular IC50 (nM) (LPS-induced TNF-α in human whole blood) | Kinase Selectivity (Fold vs. other kinases) |

| Analog A | 1.2 | 25 | >1000 |

| Analog B | 0.8 | 15 | >2000 |

| Analog C | 2.5 | 40 | >800 |

Table 2: Representative Pharmacokinetic Properties in Preclinical Species

| Compound ID | Oral Bioavailability (%) (Rat) | Half-life (t½, h) (Rat) | Clearance (mL/min/kg) (Rat) |

| Analog A | 45 | 4.2 | 15 |

| Analog B | 60 | 6.8 | 8 |

| Analog C | 30 | 3.5 | 25 |

Conclusion

PF-06284674 is a member of a promising class of pyrrolo[2,3-d]pyrimidine-based IRAK4 inhibitors. The inhibition of IRAK4 presents a compelling therapeutic strategy for the treatment of a wide range of inflammatory and autoimmune diseases. The detailed understanding of the synthesis, mechanism of action, and biological activity of this class of compounds, as outlined in this technical guide, provides a valuable resource for researchers and scientists in the field of drug discovery and development. Further disclosure of the specific data for PF-06284674 from the originating source will be necessary to fully elucidate its therapeutic potential.

Technical Guide: A Framework for Investigating the Cell Permeability of a Novel Compound

An in-depth technical guide on the cell permeability of PF-06284674 cannot be generated at this time. A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding this compound. There is no available data on its cell permeability, mechanism of action, or associated signaling pathways.

Therefore, the core requirements of this request, including the presentation of quantitative data, detailed experimental protocols, and specific signaling pathway diagrams for PF-06284674, cannot be fulfilled.

To provide a framework for how such an investigation would be conducted and reported, this document presents a generalized technical guide for assessing the cell permeability of a hypothetical novel chemical entity. This guide adheres to the requested structure and formatting.

This guide outlines the standard methodologies, data presentation, and conceptual frameworks used to investigate the cell permeability of a novel research compound.

Audience: Researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Assessment of Cell Permeability

The cell permeability of a compound is typically assessed using a variety of in vitro assays. The data from these assays are summarized to allow for easy comparison of permeability characteristics.

Table 1: Summary of In Vitro Permeability Data for a Hypothetical Compound

| Assay Type | Cell Line / System | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

| PAMPA | Artificial Membrane | 8.5 | N/A | High |

| Caco-2 | Human Colon Carcinoma | 6.2 (A→B) | 3.5 | Moderate |

| 21.7 (B→A) | ||||

| MDCK-MDR1 | Madin-Darby Canine Kidney (MDR1 transfected) | 1.1 (A→B) | 15.2 | Low |

| 16.7 (B→A) |

-

Papp (A→B): Apparent permeability from the apical (donor) to the basolateral (receiver) side.

-

Papp (B→A): Apparent permeability from the basolateral to the apical side.

-

Efflux Ratio: The ratio of Papp (B→A) to Papp (A→B). A ratio >2 is indicative of active efflux.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

2.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

-

Methodology:

-

A 96-well filter plate is coated with a 1% solution of lecithin in dodecane.

-

The wells of a 96-well donor plate are filled with the test compound dissolved in a universal buffer at a concentration of 10 µM.

-

The acceptor wells of the filter plate are filled with a buffer containing a scavenger resin to create a sink condition.

-

The donor plate is placed on top of the acceptor filter plate, and the assembly is incubated for 16 hours at room temperature.

-

The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

-

The permeability coefficient is calculated based on the measured concentrations and the surface area of the membrane.

-

2.2. Caco-2 Permeability Assay

-

Objective: To assess the bidirectional permeability and active transport of a compound across a monolayer of human intestinal cells.

-

Methodology:

-

Caco-2 cells are seeded onto 24-well Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).

-

For apical-to-basolateral (A→B) permeability, the test compound (10 µM) is added to the apical chamber, and samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

-

For basolateral-to-apical (B→A) permeability, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber.

-

The concentration of the compound in the collected samples is quantified by LC-MS/MS.

-

The apparent permeability (Papp) is calculated for both directions.

-

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Caption: Bidirectional transport of a compound across a cell monolayer.

Caption: Experimental workflow for the Caco-2 permeability assay.

A Technical Guide to Foundational Research on Pyruvate Kinase M2 Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of Pyruvate Kinase M2 (PKM2) activation, a critical regulator of cellular metabolism with profound implications for oncology, immunology, and neurology. This document provides a consolidated resource on the allosteric activation of PKM2, detailing quantitative kinetic data, comprehensive experimental protocols for studying its activity and target engagement, and the key signaling pathways that govern its function.

Introduction to Pyruvate Kinase M2

Pyruvate Kinase (PK) is a crucial enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is accompanied by the generation of ATP.[1] Among the four mammalian isoforms of pyruvate kinase, the M2 isoform (PKM2) is of particular interest due to its unique regulatory properties and its expression in highly proliferative cells, including cancer cells and activated immune cells.[2]

Unlike the constitutively active PKM1 isoform, PKM2 can exist in different oligomeric states: a highly active tetramer and a less active dimer or monomer.[3] This ability to switch between states allows cells to either prioritize energy production (tetrameric state) or divert glycolytic intermediates into anabolic pathways for the synthesis of nucleotides, amino acids, and lipids (dimeric state), a phenomenon critical for cancer cell proliferation known as the Warburg effect.[3][4] The activity of PKM2 is intricately regulated by allosteric effectors, post-translational modifications, and complex signaling networks.[1]

Allosteric Activation of PKM2

The enzymatic activity of PKM2 is finely tuned by the binding of various metabolites to allosteric sites, which are distinct from the catalytic active site. This regulation allows the enzyme to respond dynamically to the metabolic state of the cell.

Endogenous Allosteric Activators

The primary endogenous allosteric activators of PKM2 are Fructose-1,6-bisphosphate (FBP) and the amino acid L-serine.

-

Fructose-1,6-bisphosphate (FBP): As an upstream glycolytic intermediate, FBP acts as a potent feed-forward activator of PKM2.[5] Binding of FBP to an allosteric pocket in the C-domain of PKM2 stabilizes the active tetrameric conformation, significantly increasing the enzyme's affinity for its substrate, PEP.[1][5]

-

L-Serine: Serine is another key physiological activator of PKM2.[3] It binds to a distinct allosteric site and promotes the active tetrameric state, linking PKM2 activity to amino acid metabolism.[3]

Small-Molecule Activators

The therapeutic potential of forcing PKM2 into its active, tetrameric state has led to the development of synthetic small-molecule activators. These compounds are invaluable tools for research and are being explored as potential anti-cancer agents. Prominent examples include TEPP-46 and DASA-58, which bind to a specific pocket at the dimer-dimer interface, stabilizing the active tetramer.[1][2] This stabilization mimics the effect of endogenous activators, increasing PKM2's enzymatic activity.[2]

Quantitative Data on PKM2 Activation

The activation of PKM2 can be quantified by measuring changes in its kinetic parameters in the presence of allosteric activators. The following tables summarize key quantitative data from foundational studies.

| Ligand/Condition | Parameter | Value | Source(s) |

| Endogenous Activators | |||

| FBP | AC₅₀ | 118.1 ± 19.0 nM | [1][5] |

| FBP | K_d | ~174 nM (upper-limit) | [1][5] |

| L-Serine | K_d | 200 - 507.5 ± 218.2 µM | [1][3][5] |

| L-Serine | AC₅₀ | 1.3 mM | [3] |

| Small-Molecule Activators | |||

| TEPP-46 | AC₅₀ | ~20 nM - 0.9 µM | [6] |

| DASA-58 | AC₅₀ | Varies by cell line/condition | [2] |

Table 1: Binding Affinities and Activation Constants for PKM2 Allosteric Activators.

| Condition | K_m for PEP (mM) | k_cat (s⁻¹) | Source(s) |

| PKM2 (apo) | 1.22 ± 0.02 | 321.2 ± 13.9 | [1] |

| + 2 µM FBP | 0.23 ± 0.04 | 349.3 ± 27.8 | [1] |

| + 200 mM L-Serine | 0.22 ± 0.04 | 315.7 ± 22.4 | [1] |

| + 50 µM FBP | 0.19 | Not Reported | [3] |

| TEPP-46 / DASA-58 | Decreased | Not Reported | [2][3] |

Table 2: Michaelis-Menten Kinetic Parameters for PKM2 under Different Activating Conditions. Note: Small-molecule activators TEPP-46 and DASA-58 have been shown to decrease the K_m of PKM2 for PEP, similar to the effect of FBP.[2][3]

Signaling Pathways Involving PKM2 Activation

PKM2 is a central node in signaling pathways that link cellular metabolism with gene transcription and cell proliferation. A key pathway involves the Hypoxia-Inducible Factor-1α (HIF-1α).

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the transcription of genes involved in glycolysis, including the PKM gene.[7] This leads to increased PKM2 expression. In a positive feedback loop, the dimeric form of PKM2 can translocate to the nucleus and act as a transcriptional co-activator for HIF-1α, enhancing the expression of its target genes.[7] This loop amplifies the metabolic shift towards aerobic glycolysis. Upstream signaling through the PI3K/mTOR pathway can also activate HIF-1α, further promoting this process. The activation state of PKM2 is crucial; forcing it into the tetrameric state with small-molecule activators can limit the availability of nuclear dimeric PKM2, thereby suppressing HIF-1α activity.[7]

Key Experimental Protocols

Studying PKM2 activation requires robust and reliable experimental methods. The following sections detail the protocols for two fundamental assays: the LDH-coupled enzyme activity assay and the Cellular Thermal Shift Assay (CETSA).

Protocol: PKM2 Enzyme Activity Assay (LDH-Coupled)

This spectrophotometric assay is the gold standard for measuring the enzymatic activity of pyruvate kinase in vitro. It couples the production of pyruvate by PKM2 to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.[8]

Materials:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl₂

-

Recombinant Human PKM2: Diluted in assay buffer to a working concentration (e.g., 10-20 nM final concentration).

-

Lactate Dehydrogenase (LDH): ~5-10 units/mL final concentration.

-

NADH Stock: 10 mM in water.

-

ADP Stock: 100 mM in water (pH adjusted to 7.0).

-

PEP Stock: 100 mM in water.

-

Activator Stock: FBP (e.g., 10 mM) or small-molecule activators (e.g., TEPP-46, DASA-58) dissolved in a suitable solvent (e.g., DMSO).

-

96-well UV-transparent plate.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, LDH, and NADH. For a 100 µL final reaction volume, the master mix could contain, for example, 80 µL of buffer, 1 µL of LDH stock, and 2 µL of NADH stock.

-

Plate Setup:

-

Add the desired volume of the Master Mix to each well of the 96-well plate.

-

Add the PKM2 enzyme to each well.

-

Add the allosteric activator (e.g., FBP, TEPP-46) or vehicle control (e.g., water, DMSO) to the appropriate wells.

-

-

Initiate Reaction: The reaction is initiated by adding a mixture of the substrates, PEP and ADP.

-

Measurement: Immediately place the plate in a pre-warmed (e.g., 25°C or 37°C) spectrophotometer. Measure the decrease in absorbance at 340 nm kinetically over a period of 10-20 minutes, with readings taken every 30-60 seconds.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9]

Materials:

-

Cell Culture: Cells expressing the target protein (PKM2).

-

Test Compound: Small-molecule activator of interest (e.g., TEPP-46).

-

Vehicle Control: e.g., DMSO.

-

PBS (Phosphate-Buffered Saline).

-

Lysis Buffer: PBS with protease inhibitors and 0.4% NP-40.

-

Thermal Cycler (PCR machine).

-

Equipment for protein quantification: Western Blotting apparatus or other detection methods (e.g., AlphaLISA).

Procedure:

-

Cell Treatment:

-

Culture cells to ~80-90% confluency.

-

Treat cells with the test compound or vehicle control at the desired concentration.

-

Incubate for a sufficient time (e.g., 1-2 hours) at 37°C to allow compound uptake.

-

-

Heat Challenge:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.

-

-

Cell Lysis:

-

Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing).

-

-

Separation of Soluble Fraction:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

-

Detection:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Analyze the amount of soluble PKM2 in each sample using Western Blotting or another sensitive protein detection method.

-

-

Data Analysis:

-

Quantify the band intensities for PKM2 at each temperature.

-

Normalize the data to the amount of protein at the lowest temperature (or a non-heated control).

-

Plot the percentage of soluble PKM2 against temperature to generate a "melting curve." A shift of the curve to higher temperatures in the compound-treated sample compared to the vehicle control indicates target engagement.

-

Conclusion

The activation of pyruvate kinase M2 is a cornerstone of metabolic regulation in proliferative cells. Understanding the nuances of its allosteric control by endogenous metabolites and synthetic compounds is critical for both basic research and therapeutic development. The quantitative data and detailed experimental protocols provided in this guide offer a foundational toolkit for scientists investigating PKM2. Furthermore, elucidating its role within broader signaling networks, such as the HIF-1α pathway, continues to reveal new opportunities for targeted intervention in a range of human diseases.

References

- 1. israelsenlab.org [israelsenlab.org]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Modulation of PKM activity affects the differentiation of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PF-06284674 in Cellular Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PF-06284674, a potent and selective small-molecule activator of the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key regulator of cellular metabolism, particularly at the final step of glycolysis. Its unique regulatory properties in cancer cells and other proliferative tissues have made it an attractive target for therapeutic intervention. This document details the mechanism of action of PF-06284674, its impact on cellular bioenergetics, and provides comprehensive experimental protocols for its characterization.

Introduction to PF-06284674 and its Target, PKM2

PF-06284674 is a cell-permeable activator of Pyruvate Kinase M2 (PKM2), an enzyme that catalyzes the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. Unlike other isoforms of pyruvate kinase, PKM2 can exist in a highly active tetrameric state and a less active dimeric state. In many cancer cells, the dimeric form is predominant, which slows down the glycolytic flux and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway (PPP), to produce macromolecules and reducing equivalents (like NADPH) necessary for rapid cell proliferation.

PF-06284674 promotes the formation of the active PKM2 tetramer, thereby increasing the rate of glycolysis. This targeted activation has significant implications for cellular bioenergetics and presents a potential therapeutic strategy for various diseases, including cancer.

Quantitative Data on PF-06284674 Activity

The potency of PF-06284674 in activating PKM2 has been quantified in cellular assays. The following table summarizes the available data.

| Parameter | Cell Line | Value | Reference |

| EC50 (Half-maximal effective concentration) | Huh7 (Human Liver Cancer Cells) | 70 nM | [1] |

Impact of PF-06284674 on Cellular Bioenergetics

Activation of PKM2 by PF-06284674 is expected to have a profound impact on cellular energy metabolism. Based on studies of other PKM2 activators, the following effects can be anticipated:

-

Increased Glycolytic Flux: By promoting the active tetrameric form of PKM2, PF-06284674 is expected to accelerate the conversion of PEP to pyruvate, leading to an overall increase in the rate of glycolysis. This can be measured by an increase in the extracellular acidification rate (ECAR).

-

Altered Lactate Production: An increase in glycolysis will likely lead to a higher production of pyruvate, which can then be converted to lactate, especially in cancer cells exhibiting the Warburg effect.

-

Changes in ATP Production: The enhanced glycolytic activity will lead to an increase in ATP production from this pathway.

-

Modulation of Anabolic Pathways: By driving the glycolytic pathway forward, PF-06284674 may reduce the availability of glycolytic intermediates for anabolic processes like the pentose phosphate pathway. This could lead to decreased production of NADPH and biosynthetic precursors.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of PF-06284674 on PKM2 and cellular bioenergetics.

In Vitro PKM2 Enzymatic Activity Assay (ADP-Glo™ Principle)

This assay quantifies the amount of ADP produced in the PKM2-catalyzed reaction, which is directly proportional to the enzyme's activity.

Materials:

-

Recombinant human PKM2 protein

-

PF-06284674

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of PF-06284674 in the assay buffer. Prepare a solution of recombinant PKM2, PEP, and ADP in the assay buffer.

-

Kinase Reaction:

-

Add the test compound (PF-06284674) or vehicle (e.g., DMSO) to the wells.

-

Add the PKM2 enzyme to the wells.

-

Initiate the reaction by adding the substrate mixture (PEP and ADP).

-

Incubate at room temperature for a defined period (e.g., 30-60 minutes).

-

-

ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the PKM2 activity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of PF-06284674 to PKM2 within intact cells. Ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cultured cells expressing PKM2

-

PF-06284674

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Equipment for heating (e.g., PCR cycler)

-

SDS-PAGE and Western blotting reagents

-

Anti-PKM2 antibody

Procedure:

-

Cell Treatment: Treat cultured cells with PF-06284674 or vehicle for a specific duration.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble PKM2 at each temperature by Western blotting using an anti-PKM2 antibody.

-

-

Data Interpretation: An increase in the amount of soluble PKM2 at higher temperatures in the PF-06284674-treated samples compared to the vehicle-treated samples indicates target engagement.

Measurement of Cellular ATP Levels

This protocol measures the intracellular ATP concentration to assess the impact of PF-06284674 on cellular energy status.

Materials:

-

Cultured cells

-

PF-06284674

-

Reagents for cell lysis (e.g., trichloroacetic acid or a commercial lysis reagent)

-

ATP measurement kit (e.g., luciferase-based)

-

Luminometer

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of PF-06284674 or vehicle for the desired time.

-

Cell Lysis: Lyse the cells according to the ATP measurement kit's protocol to release intracellular ATP.

-

ATP Quantification: Add the luciferase-based ATP detection reagent to the cell lysates. The resulting luminescence is proportional to the ATP concentration.

-

Data Normalization: Measure the total protein concentration in each well to normalize the ATP levels per microgram of protein.

Measurement of Lactate Production

This protocol quantifies the amount of lactate secreted by cells into the culture medium, which is an indicator of the glycolytic rate.

Materials:

-

Cultured cells

-

PF-06284674

-

Cell culture medium

-

Lactate measurement kit (e.g., colorimetric or fluorometric)

-

Spectrophotometer or fluorometer

Procedure:

-

Cell Treatment: Culture cells in the presence of PF-06284674 or vehicle.

-

Sample Collection: At different time points, collect aliquots of the cell culture medium.

-

Lactate Quantification: Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions.

-

Data Normalization: Count the number of cells in each well at the end of the experiment to normalize the lactate production rate per cell.

Signaling Pathways and Experimental Workflows

PKM2 Signaling in Cellular Bioenergetics

The following diagram illustrates the central role of PKM2 in glycolysis and its regulation, which is the target of PF-06284674.

Experimental Workflow for Characterizing PF-06284674

The following diagram outlines a general workflow for the comprehensive evaluation of a PKM2 activator like PF-06284674.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of PF-06284674, a Putative Nav1.7 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-06284674 is an experimental compound that has been investigated for its potential as an analgesic. Evidence suggests that it acts as an inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for pain. Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, and the Nav1.7 subtype is preferentially expressed in peripheral sensory neurons involved in pain signaling.[1][2][3][4] This document provides detailed protocols for the in vitro characterization of PF-06284674, focusing on common assays used to determine the potency, selectivity, and mechanism of action of Nav1.7 inhibitors.

Data Presentation

The following tables summarize the typical quantitative data obtained from in vitro studies of a Nav1.7 inhibitor like PF-06284674. The values presented are hypothetical and serve as a template for data presentation.

Table 1: Potency of PF-06284674 against human Nav1.7 in various in vitro assays.

| Assay Type | Cell Line | Measurement | PF-06284674 IC50 (nM) |

| Electrophysiology (Patch Clamp) | HEK293 / hNav1.7 | Inhibition of peak inward current | 50 |

| Membrane Potential (FLIPR) | HEK293 / hNav1.7 | Inhibition of veratridine-induced depolarization | 75 |

| Radioligand Binding | HEK293 / hNav1.7 | Displacement of [3H]-Saxitoxin | 100 |

Table 2: Selectivity profile of PF-06284674 against other human Nav subtypes.

| Nav Subtype | Cell Line | Electrophysiology IC50 (nM) | Selectivity Fold (vs. Nav1.7) |

| Nav1.1 | HEK293 / hNav1.1 | >10,000 | >200 |

| Nav1.2 | HEK293 / hNav1.2 | 5,000 | 100 |

| Nav1.3 | HEK293 / hNav1.3 | 2,500 | 50 |

| Nav1.4 | HEK293 / hNav1.4 | >10,000 | >200 |

| Nav1.5 (cardiac) | HEK293 / hNav1.5 | >10,000 | >200 |

| Nav1.6 | HEK293 / hNav1.6 | 1,000 | 20 |

Table 3: State-dependent inhibition of Nav1.7 by PF-06284674.

| Channel State | Electrophysiology Protocol | PF-06284674 IC50 (nM) |

| Resting | Holding potential -120 mV | 200 |

| Inactivated | Holding potential -60 mV | 25 |

Experimental Protocols

Automated Patch Clamp Electrophysiology for Nav1.7 Inhibition

This protocol describes the use of an automated patch clamp system to measure the inhibitory effect of PF-06284674 on human Nav1.7 channels stably expressed in HEK293 cells.

Materials:

-

HEK293 cells stably expressing human Nav1.7 (e.g., from Millipore, Charles River)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotic)

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH

-

Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH

-

PF-06284674 stock solution (e.g., 10 mM in DMSO)

-

Automated patch clamp system (e.g., IonWorks Quattro, Patchliner)

Procedure:

-

Cell Preparation: Culture HEK293-hNav1.7 cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution, wash with external solution, and resuspend to a final concentration of 1-2 x 106 cells/mL.

-

Compound Preparation: Prepare a serial dilution of PF-06284674 in external solution from the DMSO stock. The final DMSO concentration should be ≤0.1%.

-

Automated Patch Clamp:

-

Prime the system with external and internal solutions.

-

Dispense cells into the patch plate wells.

-

Establish whole-cell patch clamp configuration.

-

Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the membrane potential at -100 mV and applying a depolarizing pulse to 0 mV for 20 ms.

-

Record baseline currents.

-

Apply different concentrations of PF-06284674 and incubate for 3-5 minutes.

-

Record post-compound currents using the same voltage protocol.

-

-

Data Analysis:

-

Measure the peak inward sodium current before and after compound application.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the concentration-response curve and fit to the Hill equation to determine the IC50 value.

-

Fluorescence-Based Membrane Potential Assay (FLIPR)

This high-throughput assay measures changes in membrane potential to assess the inhibitory activity of PF-06284674 on Nav1.7 channels.

Materials:

-

HEK293 cells stably expressing human Nav1.7

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Membrane potential-sensitive dye (e.g., FMP Blue Dye)

-

Nav1.7 channel activator (e.g., Veratridine)

-

PF-06284674 stock solution

-

FLIPR instrument

Procedure:

-

Cell Plating: Seed HEK293-hNav1.7 cells into 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye prepared in assay buffer. Incubate for 60 minutes at room temperature, protected from light.

-

Compound Addition: Add serial dilutions of PF-06284674 to the wells and incubate for 15-30 minutes.

-

Signal Measurement:

-

Place the plate in the FLIPR instrument.

-

Record baseline fluorescence.

-

Add the Nav1.7 activator (e.g., 20 µM Veratridine) to all wells.

-

Record the change in fluorescence for 5-10 minutes.

-

-

Data Analysis:

-

Determine the maximum fluorescence change for each well.

-

Calculate the percentage of inhibition of the veratridine-induced depolarization for each concentration of PF-06284674.

-

Generate a concentration-response curve and calculate the IC50 value.

-

Radioligand Binding Assay

This assay measures the ability of PF-06284674 to displace a known radiolabeled ligand from the Nav1.7 channel.

Materials:

-

Membrane preparations from HEK293 cells expressing human Nav1.7

-

Binding buffer (e.g., 50 mM HEPES, pH 7.4)

-

Radioligand (e.g., [3H]-Saxitoxin)

-

PF-06284674 stock solution

-

Non-specific binding control (e.g., high concentration of an unlabeled Nav1.7 blocker)

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [3H]-Saxitoxin (at a concentration near its Kd), and varying concentrations of PF-06284674 in binding buffer.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Detection: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding from the total binding.

-

Calculate the percentage of inhibition of specific binding for each concentration of PF-06284674.

-

Use a competitive binding equation to determine the Ki value.

-

Mandatory Visualization

Caption: Workflow for the in vitro characterization of PF-06284674.

References

- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-06284674 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of PF-06284674, a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2), in cancer cell line research.

Introduction

PF-06284674 is a cell-permeable small molecule that has been identified as a potent and selective activator of pyruvate kinase M2 (PKM2)[1]. PKM2 is a key enzyme in glycolysis and is predominantly expressed in cancer cells, where it plays a crucial role in metabolic reprogramming to support rapid cell proliferation. By activating PKM2, PF-06284674 can modulate the metabolic state of cancer cells, offering a potential therapeutic strategy.

Mechanism of Action

PF-06284674 functions as an allosteric activator of PKM2. In cancer cells, PKM2 often exists in a less active dimeric form, which diverts glycolytic intermediates towards biosynthetic pathways necessary for cell growth. PF-06284674 binds to a novel site on the PKM2 protein, promoting the formation of the more active tetrameric form[2][3]. This tetramerization enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby increasing the glycolytic flux and ATP production, and potentially reducing the availability of biosynthetic precursors.

Quantitative Data Summary

The following table summarizes the known quantitative data for PF-06284674 in a cancer cell line.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| PF-06284674 (Compound 8) | Huh7 (Human Liver Carcinoma) | PKM2 Activation | EC50 | 70 nM | Guo et al., 2013[3] |

Experimental Protocols

The following are detailed protocols for key experiments involving PF-06284674 in cancer cell lines. These are based on established methodologies and the available information on PF-06284674.

Protocol 1: Cell Culture and Maintenance of Huh7 Cells

This protocol describes the standard procedure for culturing Huh7 human liver carcinoma cells, the cell line in which PF-06284674 has been characterized.

Materials:

-

Huh7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

6-well, 24-well, or 96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing:

-

Thaw a cryovial of Huh7 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days.

-

Monitor cell confluency. Cells should be passaged when they reach 80-90% confluency.

-

-

Cell Passaging:

-

Aspirate the old medium from the flask.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 6-7 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new flask containing pre-warmed complete growth medium.

-

Protocol 2: Cell Viability Assay (CCK-8)

This protocol is for determining the effect of PF-06284674 on the viability of cancer cells using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

-

Huh7 cells (or other cancer cell lines of interest)

-

Complete growth medium

-

PF-06284674 (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells as described in Protocol 1.

-

Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of PF-06284674 in complete growth medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PF-06284674. Include a vehicle control (medium with solvent only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

-

Protocol 3: Western Blot for PKM2 Activation

This protocol describes how to assess the activation of PKM2 by observing changes in its oligomeric state (tetramer vs. dimer) using non-denaturing gel electrophoresis followed by Western blotting.

Materials:

-

Cancer cells treated with PF-06284674

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer (without SDS and reducing agents for native gel)

-

Native-PAGE gel system

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PKM2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with PF-06284674 for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Sample Preparation and Electrophoresis:

-

Mix equal amounts of protein (e.g., 20-30 µg) with native Laemmli sample buffer.

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel according to the manufacturer's instructions.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PKM2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the signal using an imaging system. The tetrameric and dimeric forms of PKM2 should appear as distinct bands.

-

Diagrams

Caption: Experimental workflow for evaluating PF-06284674 in cancer cell lines.

Caption: Signaling pathway showing the activation of PKM2 by PF-06284674.

References

Application Notes and Protocols: PF-05082566 (Utomilumab) in Combination Cancer Therapy

Note to the Reader: Initial searches for the compound "PF-06284674" did not yield any public data. It is possible this is a typographical error or refers to a compound not yet in the public domain. However, extensive data exists for PF-05082566 , a Pfizer compound also known as Utomilumab . Utomilumab is an investigational immunotherapy that has been studied in combination with other cancer therapies. The following application notes and protocols are based on the publicly available data for Utomilumab (PF-05082566) to fulfill the detailed requirements of your request.

Introduction and Rationale

Utomilumab (PF-05082566) is a fully human IgG2 monoclonal antibody that acts as an agonist for the 4-1BB (CD137) costimulatory receptor.[1][2][3] The 4-1BB receptor is expressed on activated T cells and Natural Killer (NK) cells.[3] Agonistic binding to 4-1BB stimulates the proliferation and survival of these immune cells, enhancing their ability to attack and kill cancer cells.[1][3]